molecular formula C16H15N3O4S B2638441 N-(2,4-dimethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286703-56-7

N-(2,4-dimethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2638441
CAS No.: 1286703-56-7
M. Wt: 345.37
InChI Key: ZGDMHABLSSGWLF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at the 5-position with a thiophen-3-yl group and at the 2-position with an acetamide moiety bearing a 2,4-dimethoxyphenyl substituent.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-21-11-3-4-12(13(7-11)22-2)17-14(20)8-15-18-19-16(23-15)10-5-6-24-9-10/h3-7,9H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDMHABLSSGWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=NN=C(O2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS Number: 1257548-89-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC16H15N3O4S
Molecular Weight345.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its ability to modulate enzyme activity and receptor interactions. Research indicates that compounds with similar structures can inhibit specific pathways involved in cancer proliferation and inflammation.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could interact with receptors that regulate cell signaling pathways.
  • Induction of Apoptosis : Similar compounds have shown the capacity to induce programmed cell death in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study evaluated various 1,3,4-oxadiazole derivatives against multiple cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µM)
This compoundHEPG20.67
Another Oxadiazole DerivativeMCF70.80
DoxorubicinHCT1162.80

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial effects of oxadiazole derivatives. Compounds structurally related to this compound have demonstrated activity against various bacterial strains.

Case Studies

  • Study on Anticancer Activity : A research team synthesized several oxadiazole compounds and tested their efficacy against leukemia and solid tumor cell lines. The results indicated that certain derivatives had higher potency than conventional treatments.
    • Findings : One derivative showed an IC50 value of 1.18 µM against HEPG2 cells, outperforming staurosporine (IC50 = 4.18 µM) .
  • Antimicrobial Evaluation : A series of related compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory effects on pathogenic strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,3,4-oxadiazole and acetamide derivatives, focusing on substituent variations, synthetic routes, and reported bioactivities.

Structural Analogues and Substituent Effects

Oxadiazole Ring Substituents
  • Thiophene vs. Aryl Groups :
    The 5-(thiophen-3-yl) group distinguishes the target compound from analogs like 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (), which features a diphenylmethyl substituent. Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to bulkier aryl groups .
    • Positional Isomerism : The thiophen-3-yl group (target compound) contrasts with 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (), where a benzofuran-2-yl group is present. Benzofuran’s planar structure may improve antimicrobial activity, as reported for this analog .
Acetamide Substituents
  • Methoxy Positioning: The 2,4-dimethoxyphenyl group in the target compound differs from N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dioxothiazolidin-3-yl)acetamide (compound 2c, ), which has a 3,4-dimethoxyphenyl group.
  • Heterocyclic vs. Simple Aryl Groups :
    Substitution with pyrazin-2-yl () or thiazole rings () introduces hydrogen-bonding or metal-coordinating sites, which are absent in the target compound’s dimethoxyphenyl group.

Key Research Findings and Data Tables

Table 1: Substituent Effects on Bioactivity

Substituent Type Example Compound Activity Enhancement Proposed Mechanism
Thiophen-3-yl (target) Target compound Hypothesized antimicrobial Electron-rich π-system
3,4-Dimethoxyphenyl (2c) Anticancer ROS generation
Benzofuran-2-yl (2a, 2b) Antimicrobial Membrane disruption

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